
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a chloro group at position 2, a methyl group at position 4, and a pyrrolidin-1-yl substituent at position 6. Pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to nucleic acid bases and their broad pharmacological activities, including antimicrobial, antiviral, and anticancer effects . This article provides a detailed comparison with structurally analogous pyrimidine derivatives, focusing on substituent effects, synthesis, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization reactions: The pyrrolidinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its interaction with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences physicochemical properties and bioactivity:
¹Calculated based on formula C₉H₁₁ClN₄.
- Pyrrolidin-1-yl vs. Pyrazol-1-yl : The pyrrolidine group enhances antifungal activity due to its hydrogen-bonding capacity and conformational flexibility . Pyrazole-substituted analogs (e.g., 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine) are often intermediates for kinase inhibitors (e.g., TRK inhibitors in patents ), highlighting substituent-dependent target selectivity.
- Ethyl vs.
Substituent Effects on Antimicrobial Activity
Evidence from pyrimidine derivatives with similar substitution patterns reveals:
- C-6 4-Chlorobenzyl groups enhance antibacterial activity, likely due to hydrophobic interactions with bacterial enzymes .
- C-2 Pyrrolidin-1-yl or piperidin-1-yl groups improve antifungal activity by interacting with fungal cytochrome P450 enzymes .
- Ethyl at C-5 (e.g., in compound 5b from ) increases antimicrobial potency compared to methyl, suggesting steric and electronic optimization .
Biological Activity
2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as a neuropeptide Y receptor ligand, which may have implications in various therapeutic areas including neurobiology and inflammation.
- Chemical Formula : C9H12ClN3
- Molecular Weight : 197.7 g/mol
- CAS Number : 914349-69-2
1. Neuropeptide Y Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant affinity for neuropeptide Y (NPY) receptors. These receptors are implicated in numerous physiological processes, including appetite regulation, anxiety, and stress responses. The modulation of these receptors could lead to novel treatments for obesity and anxiety disorders .
2. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating strong potential for therapeutic application .
Compound | COX Inhibition IC50 (μmol) | Comparison Drug | Comparison IC50 (μmol) |
---|---|---|---|
This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
3. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have indicated that pyrimidine derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. The presence of electron-donating groups has been associated with enhanced anti-inflammatory activity, while modifications at specific positions can alter receptor binding affinities and selectivities .
Case Study 1: Anti-inflammatory Screening
In a study evaluating the anti-inflammatory potential of various pyrimidine derivatives, this compound was included in a panel of compounds tested for COX inhibition using carrageenan-induced paw edema models in rats. The results indicated that this compound significantly reduced inflammation markers compared to controls.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrimidine derivatives found that this compound exhibited potent activity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation : Conduct reactions in a fume hood or glovebox, especially when handling volatile intermediates or toxic byproducts .
- Waste Disposal : Segregate chemical waste into halogenated organic containers. Collaborate with certified waste management services for environmentally safe disposal .
- Contamination Control : Use filter pipette tips and dedicated labware to prevent cross-contamination .
Q. What synthetic routes are documented for this compound?
- Methodological Answer :
- Intermediate Preparation : Start with 4-chloro-2-methylpyrimidine derivatives. Introduce the pyrrolidine group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using DMF as a solvent and K₂CO₃ as a base at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 1.8–2.1 ppm) and pyrimidine methyl group (δ 2.4 ppm) .
- MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 212.1 .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the crystal structure of related pyrimidine derivatives inform reactivity studies?
- Methodological Answer :
- X-ray Crystallography : Analyze bond angles and packing motifs. For example, in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, the pyrimidine ring exhibits a planar geometry, favoring electrophilic substitution at the C4 position .
- Reactivity Implications : Steric hindrance from the pyrrolidine group may slow down nucleophilic attacks compared to piperidine analogs .
Q. What strategies optimize reaction yields in the synthesis of halogenated pyrimidines?
- Methodological Answer :
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with aryl boronic acids, achieving >80% yield .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions .
- Temperature Control : Gradual heating (5°C/min) prevents decomposition of thermally unstable intermediates .
Q. What biological activities have been reported for halogenated pyrimidine derivatives?
- Methodological Answer :
- Antimicrobial Screening : Test against S. aureus (MIC ≤ 25 µg/mL) via broth microdilution. Correlate activity with electron-withdrawing substituents (e.g., Cl) enhancing membrane permeability .
- Kinase Inhibition : Assess IC₅₀ values in kinase assays (e.g., EGFR inhibition) using fluorescence polarization .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for pyrimidine analogs?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal splitting. For example, pyrrolidine ring protons may coalesce at 40°C .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. What methodologies detect trace impurities in this compound batches?
- Methodological Answer :
Properties
IUPAC Name |
2-chloro-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7-6-8(12-9(10)11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDLMXNXPIFFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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